6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-4-13-3-5(14(15)16)1-2-7(13)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZYRGNBJSMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231108 | |
| Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-22-4 | |
| Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73221-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Heteroannulation
- Dwivedi et al. reported copper-catalyzed cyclization of 2-aminopyridines with α-haloketones under O2 atmosphere using Cu(OTf)2 or CuCl2 catalysts.
- Yields for imidazo[1,2-a]pyridines were moderate (~12%) with some catalyst optimization but generally low for certain substrates.
- This method is applicable for various substituents but may require further optimization for trifluoromethyl and nitro groups.
Ultrasound-Assisted Synthesis
- Vieira et al. demonstrated an ultrasound-promoted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives in PEG-400 solvent.
- The method tolerates a wide range of substituents and provides good to excellent yields (up to 95%).
- The reaction proceeds rapidly (15-30 min) under mild conditions and is environmentally friendly.
- While the study focused on phenyl derivatives, the methodology is adaptable to trifluoromethyl-substituted substrates.
Metal-Free Aqueous Synthesis
- A rapid, metal-free aqueous synthesis under ambient conditions using NaOH base was reported.
- This method tolerates trifluoromethyl and nitro substituents on the pyridine ring.
- Near-quantitative yields were obtained for various substituted imidazo[1,2-a]pyridines.
- The mild conditions and scalability make this approach attractive for 6-nitro-2-(trifluoromethyl) derivatives.
Palladium-Catalyzed Boronic Ester Formation (for Functionalization)
- A palladium-catalyzed method for preparing imidazo[1,2-a]pyridine-6-boronic acid pinacol esters was described, which can be used for further Suzuki coupling to introduce substituents such as nitro or trifluoromethyl groups.
- This involves borylation of 2-amino-5-substituted pyridines followed by cyclization.
- The method achieves high yields (90-95%) and is suitable for scale-up.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed cyclization | 2-aminopyridine, α-haloketones, Cu(OTf)2 | O2 atmosphere, 6 h, mild heating | ~12-50% | Established method, versatile | Moderate yields, catalyst sensitivity |
| Ultrasound-assisted synthesis | 2-aminopyridine, 2-bromoacetophenone, PEG-400, ultrasound | 15-30 min, room temp | 54-95% | Rapid, green, mild | Requires ultrasonic equipment |
| Metal-free aqueous synthesis | 2-aminopyridine derivatives, NaOH, water | Ambient temp, short time | Near-quantitative | Simple, scalable, metal-free | Limited to suitable substrates |
| Pd-catalyzed borylation and Suzuki coupling | 2-amino-5-substituted pyridines, pinacol diboron, Pd catalyst | 70-100 °C, 5-20 h, N2 atmosphere | 90-95% | High yield, functional group tolerance | Requires Pd catalyst, multi-step |
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, transition metal catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and controlled atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the nitro group to produce different functional groups.
Scientific Research Applications
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs due to its biological activity and structural versatility.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine include:
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- Various imidazo[1,2-a]pyridine derivatives with different substituents .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties
Biological Activity
6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a trifluoromethyl group, which significantly influence its biological properties. The compound's molecular formula is , and it has been studied for various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, it has been shown to act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in tumorigenesis.
Table 1: Biological Activity Summary
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| PI3Kα Inhibition | 1.0 μM | Phosphoinositide 3-kinase | |
| Antiproliferative Activity | 0.8 μM | Human colon cancer cells (HCT116) | |
| c-Met Inhibition | 3.9 nM | c-Met kinase |
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its biological activity. The introduction of electron-withdrawing groups, such as nitro and trifluoromethyl groups, has been linked to improved potency against various cancer cell lines.
In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antiproliferative effects. The results demonstrated that compounds with specific substitutions exhibited significantly lower IC50 values, suggesting that careful structural modifications can lead to more effective anticancer agents.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against human colon cancer cell lines. The compound exhibited an IC50 value of 0.8 μM, indicating strong antiproliferative activity. This effect was attributed to the inhibition of key signaling pathways involved in cell growth and survival.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit c-Met kinase activity. With an IC50 value of 3.9 nM, it demonstrated potent inhibition against c-Met-addicted cell proliferation. This finding highlights its potential as a targeted therapy for cancers driven by c-Met overactivation.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridines?
- Methodological Answer : A catalytic Friedel-Crafts acylation using AlCl₃ in acetic anhydride enables selective C-3 functionalization. This one-pot method avoids multi-step protocols and is scalable for generating diverse libraries. The reaction proceeds under neat conditions at elevated temperatures (~100°C) with minimal purification required (silica-gel chromatography) . Computational studies support the regioselectivity of this approach .
Q. How can the nitro and trifluoromethyl groups influence the physicochemical properties of imidazo[1,2-a]pyridines?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the C-3 position, facilitating nucleophilic substitutions. These groups also impact solubility and crystallinity, as shown by single-crystal X-ray diffraction analyses. Intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) are critical for solid-state packing and stability .
Q. What spectroscopic techniques are optimal for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns, particularly at C-3 and C-5. IR spectroscopy identifies functional groups (e.g., nitro, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weights. For structural elucidation, X-ray crystallography resolves intermolecular interactions and planarity of the heterocyclic core .
Advanced Research Questions
Q. How do substituent variations at C-3 and C-6 affect biological activity in imidazo[1,2-a]pyridines?
- Methodological Answer : Systematic SAR studies reveal that C-3 acetyl or amino groups enhance COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives) by improving hydrogen bonding with the enzyme’s active site. At C-6, trifluoromethyl groups increase metabolic stability and bioavailability due to their hydrophobicity and resistance to oxidation .
Q. What computational approaches predict ligand-receptor binding for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like GABAₐ receptors. Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize regioselectivity in reactions .
Q. How can scaffold hopping mitigate metabolic liabilities in imidazo[1,2-a]pyridine-based drug candidates?
- Methodological Answer : Replacing the imidazo[1,2-a]pyrimidine core with imidazo[1,5-a]pyridine reduces susceptibility to aldehyde oxidase (AO)-mediated metabolism. This modification retains target affinity while improving pharmacokinetic profiles, as demonstrated in preclinical models .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement. For example, COX-2 inhibition in vitro may not correlate with in vivo anti-inflammatory efficacy due to off-target effects. Pairing crystallographic data (e.g., ligand-binding poses) with pharmacokinetic profiling clarifies discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
